N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
The target compound, N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, features a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-bromophenyl group. This structure combines a heterocyclic core with halogenated and alkoxy substituents, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-28-19-8-3-2-7-16(19)17-12-18-21(23-9-10-26(18)25-17)29-13-20(27)24-15-6-4-5-14(22)11-15/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWWECJCPKMZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS: 946318-51-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C20H16BrN5O3S
- Molecular Weight : 486.342 g/mol
- Appearance : Neat solid
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities, particularly in cancer research and anti-inflammatory applications.
Antitumor Activity
Pyrazole derivatives, including compounds similar to this compound, have demonstrated significant antitumor properties. Research indicates that these compounds can inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : Pyrazole derivatives have shown efficacy against BRAF(V600E), a mutation commonly found in melanoma.
- EGFR and Telomerase Activity : These compounds also exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) and telomerase, both of which are crucial for tumor cell proliferation and survival .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives have been linked to the modulation of inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
In addition to antitumor and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. Studies indicate that pyrazole derivatives can exhibit antibacterial and antifungal activities against various pathogens .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
- Modulation of Gene Expression : It could alter the expression of genes associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Regulation : There is evidence suggesting that pyrazole derivatives can modulate ROS levels, contributing to their cytotoxic effects on cancer cells.
Case Studies
Recent studies highlight the effectiveness of similar compounds in clinical settings:
- A study on pyrazole derivatives indicated their potential as therapeutic agents in treating various cancers, with specific focus on their ability to overcome drug resistance mechanisms .
- Another investigation demonstrated the anti-inflammatory effects of pyrazole compounds in animal models of arthritis, showing reduced swelling and pain upon administration .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives, including N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide. Research indicates that compounds in this class can inhibit key kinases involved in cell proliferation and survival pathways.
- Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays have shown that related pyrazolo derivatives exhibit IC50 values in the low micromolar range against CDK2 and TRKA kinases, suggesting similar activity for this compound .
Antimicrobial Properties
There is emerging evidence suggesting that pyrazolo compounds possess antimicrobial activities. The sulfanyl group in this compound may enhance its interaction with bacterial cell membranes or specific microbial enzymes.
Neuroprotective Effects
Some studies have indicated that pyrazolo compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could be particularly relevant for treating neurodegenerative diseases.
Case Study 1: Dual CDK/TRKA Inhibition
A study focused on the design and synthesis of various pyrazolo derivatives demonstrated that compounds with structural similarities to this compound exhibited potent dual inhibition against CDK2 and TRKA. For instance, derivatives showed IC50 values ranging from 0.09 µM to 0.45 µM against these targets . This highlights the potential of this compound as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of various pyrazolo compounds against clinical isolates of bacteria. The results indicated significant activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine core (two adjacent nitrogen atoms in the six-membered ring).
- Analog: N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () replaces pyrazine with pyrazolo[1,5-a]pyrimidine (one nitrogen in the six-membered ring). Pyrazine cores may offer better π-π stacking due to extended conjugation .
Triazolopyrimidine Derivatives
Substituent Effects
Acetamide Nitrogen Substitution
- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while chlorine offers a balance between lipophilicity and polarity .
Pyrazolo Ring Substitution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
